molecular formula C23H26FN3O5 B2749102 6'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251607-69-8

6'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2749102
CAS No.: 1251607-69-8
M. Wt: 443.475
InChI Key: CXUIZCIQLRPYJG-UHFFFAOYSA-N
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Description

6'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C23H26FN3O5 and its molecular weight is 443.475. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Spiro[piperidine-4,2'-quinazolin] Derivatives : Research has focused on synthesizing various spiro derivatives, including spiro[piperidine-4,2'-quinazolin]-4'(3'H)-ones, and evaluating their biological activities. These compounds have been studied for their potential as ligands for different biological receptors. For example, some spiro derivatives have been synthesized and evaluated for their affinity towards NOP (nociceptin/orphanin FQ peptide) receptors, showing partial agonistic activity or pure antagonism in certain cases (Mustazza et al., 2006).

Antimicrobial and Antitubercular Activities : Certain spiro compounds, including those related to the structural motif of the query compound, have been synthesized and tested for their antimicrobial and antitubercular properties. For instance, a study reported the atom economic and stereoselective synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, highlighting significant in vitro and in vivo activity (Kumar et al., 2008).

Pharmacological Screening

Analgesic and Antihypertensive Activities : A series of spiro derivatives, bearing resemblance to the queried compound, has been synthesized and subjected to a broad pharmacological screening, revealing notable analgesic and antihypertensive activities. This indicates the potential of these compounds in developing new therapeutic agents (Novelli & Sparatore, 1996).

Properties

IUPAC Name

6-fluoro-1-methyl-1'-(3,4,5-trimethoxybenzoyl)spiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5/c1-26-17-6-5-15(24)13-16(17)21(28)25-23(26)7-9-27(10-8-23)22(29)14-11-18(30-2)20(32-4)19(12-14)31-3/h5-6,11-13H,7-10H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUIZCIQLRPYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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